
1-戊基-1H-吲哚-3-羧酸甲酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-戊基-1H-吲哚-3-羧酸甲酯是一种属于吲哚家族的合成化合物。吲哚是重要的杂环化合物,存在于许多天然产物和药物中。
科学研究应用
1-戊基-1H-吲哚-3-羧酸甲酯已在各种科学研究应用中得到探索:
化学: 用作分析化学中合成大麻素鉴别和定量的参考标准。
生物学: 研究其与生物受体的相互作用,尤其是大麻素受体。
医学: 研究其潜在的治疗应用,包括疼痛管理和抗炎作用。
作用机制
1-戊基-1H-吲哚-3-羧酸甲酯的作用机制与其与体内大麻素受体 (CB1 和 CB2) 的相互作用有关。这些受体是内源性大麻素系统的一部分,该系统在调节各种生理过程(如疼痛、情绪和食欲)中起作用。 该化合物模拟天然大麻素的作用,与这些受体结合并调节其活性 .
生化分析
Biochemical Properties
As a synthetic cannabinoid, it may interact with cannabinoid receptors in the body .
Cellular Effects
As a synthetic cannabinoid, it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
准备方法
合成路线和反应条件
1-戊基-1H-吲哚-3-羧酸甲酯的合成通常涉及1-戊基-1H-吲哚-3-羧酸的酯化反应。一种常见的方法包括在强酸催化剂(例如硫酸)存在下,在回流条件下,用甲醇使1-戊基-1H-吲哚-3-羧酸反应。反应如下:
1-戊基-1H-吲哚-3-羧酸+甲醇H2SO4{_svg_1}1-戊基-1H-吲哚-3-羧酸甲酯+H2O
工业生产方法
这种化合物的工业生产可能涉及类似的酯化过程,但规模更大。使用连续流反应器和优化的反应条件可以提高产率和纯度。 此外,采用重结晶或色谱等纯化步骤以获得高纯度的最终产品 .
化学反应分析
反应类型
1-戊基-1H-吲哚-3-羧酸甲酯可以进行各种化学反应,包括:
氧化: 该化合物可以被氧化形成相应的羧酸或其他氧化衍生物。
还原: 还原反应可以将酯基转化为醇。
取代: 吲哚环可以参与亲电取代反应,例如卤化或硝化。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾 (KMnO₄) 或三氧化铬 (CrO₃),在酸性条件下。
还原: 使用锂铝氢化物 (LiAlH₄) 或硼氢化钠 (NaBH₄) 等还原剂。
取代: 卤化可以使用卤素 (Cl₂,Br₂) 在路易斯酸催化剂存在下进行。
主要产物
氧化: 1-戊基-1H-吲哚-3-羧酸。
还原: 1-戊基-1H-吲哚-3-甲醇。
相似化合物的比较
类似化合物
PB-22: 一种合成大麻素,其喹啉基团取代了吲哚部分。
5-氟 PB-22: PB-22 的氟化类似物。
ADBICA: 另一种具有不同结构框架的合成大麻素。
独特性
1-戊基-1H-吲哚-3-羧酸甲酯由于其特定的吲哚结构而独一无二,这使其与 PB-22 和 ADBICA 等其他合成大麻素区分开来。 这种结构差异会影响其对大麻素受体的结合亲和力和活性,导致不同的药理学特性 .
属性
IUPAC Name |
methyl 1-pentylindole-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-3-4-7-10-16-11-13(15(17)18-2)12-8-5-6-9-14(12)16/h5-6,8-9,11H,3-4,7,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMSUKWLGFFSMTP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001017335 |
Source


|
| Record name | Methyl 1-pentyl-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001017335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1338925-20-4 |
Source


|
| Record name | Methyl 1-pentyl-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001017335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What happens to Methyl 1-pentyl-1H-indole-3-carboxylate during gas chromatography-mass spectrometry analysis?
A1: The research paper [] demonstrates that Methyl 1-pentyl-1H-indole-3-carboxylate, also known as QUPIC, undergoes thermal degradation during analysis by gas chromatography-mass spectrometry (GC-MS). This degradation makes accurate identification and quantification challenging using standard GC-MS methods.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


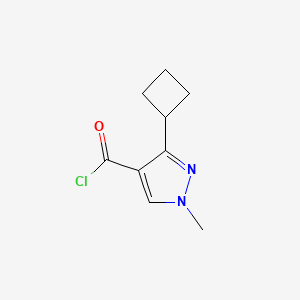

![(4aS,5R,6S,8aS)-5-[(E)-4-carboxy-3-methylbut-3-enyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid](/img/structure/B592924.png)

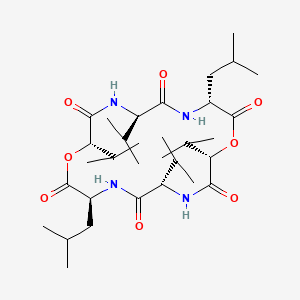
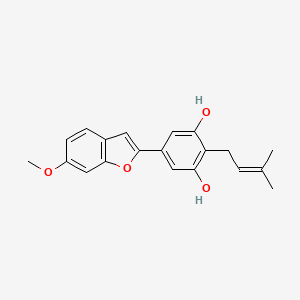
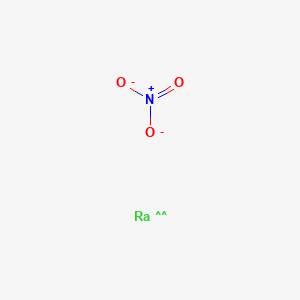
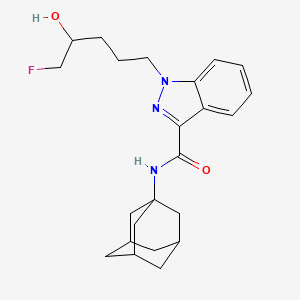
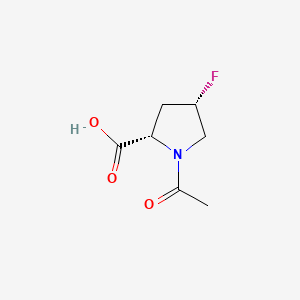
![2-(2-chlorophenyl)-1-[1-(4-hydroxypentyl)indol-3-yl]ethanone](/img/structure/B592939.png)
